molecular formula C10H11BrO2 B6358645 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane CAS No. 773095-61-7

2-(2-Bromo-4-methylphenyl)-1,3-dioxolane

Cat. No.: B6358645
CAS No.: 773095-61-7
M. Wt: 243.10 g/mol
InChI Key: CRFJAKZXARLDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-methylphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane typically involves the bromination of 4-methylphenol followed by the formation of the dioxolane ring. One common method involves the continuous bromination of p-cresol (4-methylphenol) using bromine in the presence of an inert solvent at low temperatures to ensure selectivity and minimize side reactions . The brominated product is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and bromine addition rate, to maximize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization and Ring-Opening Reactions: The dioxolane ring can undergo cyclization or ring-opening reactions, leading to the formation of new cyclic or acyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

2-(2-Bromo-4-methylphenyl)-1,3-dioxolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl group and dioxolane ring contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-methylphenyl)-1,3-dioxolane is unique due to the presence of both the brominated methylphenyl group and the dioxolane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-4-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFJAKZXARLDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane
Reactant of Route 6
Reactant of Route 6
2-(2-Bromo-4-methylphenyl)-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.